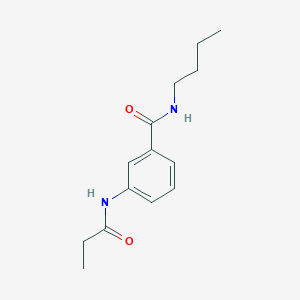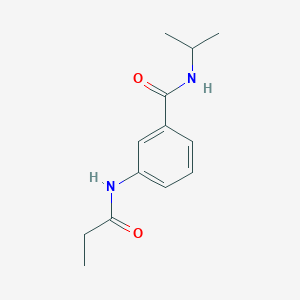![molecular formula C18H21N3O2 B269197 N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide](/img/structure/B269197.png)
N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide, also known as MLN-4760, is a potent and selective inhibitor of the enzyme β-secretase. This enzyme plays a critical role in the production of amyloid beta peptides, which are believed to be a major contributor to the development of Alzheimer's disease. In
Wirkmechanismus
N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide works by binding to the active site of β-secretase, preventing it from cleaving the amyloid precursor protein and producing amyloid beta peptides. This leads to a reduction in amyloid beta levels and a potential slowing of the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide has been shown to be well-tolerated in animal models, with no significant adverse effects observed. In addition to its potential use in the treatment of Alzheimer's disease, N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide has also been studied for its potential use in the treatment of other amyloid-related diseases, such as Down syndrome.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide is its high potency and selectivity for β-secretase, making it a useful tool for studying the role of this enzyme in amyloid beta production. However, one limitation is that N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide is not suitable for use in human clinical trials due to its poor pharmacokinetic properties.
Zukünftige Richtungen
For N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide include the development of more potent and selective inhibitors of β-secretase for use in human clinical trials. In addition, further research is needed to fully understand the role of β-secretase in the development of Alzheimer's disease and other amyloid-related diseases. Finally, the potential use of N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide in combination with other therapies for the treatment of Alzheimer's disease should be explored.
Synthesemethoden
N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide can be synthesized using a multi-step process that involves the condensation of 4-aminobenzoic acid with 3-methylbutanoyl chloride, followed by the addition of aniline and subsequent purification steps. This process results in a high yield of pure N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide that is suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide has been extensively studied for its potential use in the treatment of Alzheimer's disease. In vitro studies have shown that N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide is a potent inhibitor of β-secretase activity, leading to a reduction in amyloid beta peptide production. In vivo studies in animal models have also shown promising results, with N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide reducing amyloid beta levels in the brain and improving cognitive function.
Eigenschaften
Produktname |
N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide |
|---|---|
Molekularformel |
C18H21N3O2 |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
3-methyl-N-[4-(phenylcarbamoylamino)phenyl]butanamide |
InChI |
InChI=1S/C18H21N3O2/c1-13(2)12-17(22)19-15-8-10-16(11-9-15)21-18(23)20-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,19,22)(H2,20,21,23) |
InChI-Schlüssel |
WHQXTUQTCOXXCM-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide](/img/structure/B269115.png)
![N-[(4-methoxyphenyl)acetyl]-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B269119.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea](/img/structure/B269120.png)
![N-acetyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B269121.png)
![3-{[(acetylamino)carbothioyl]amino}-N-ethyl-N-phenylbenzamide](/img/structure/B269122.png)
![4-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269123.png)
![N-{[3-(acetylamino)phenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B269125.png)
![N-{3-[(acetylcarbamothioyl)amino]phenyl}butanamide](/img/structure/B269126.png)


![N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B269130.png)
![4-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B269134.png)
![N-{3-[(isopropylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B269135.png)
![4-{[(3-methylbutanoyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B269137.png)